molecular formula C17H22N6O B11540500 4-Methylbenzaldehyde (4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone

4-Methylbenzaldehyde (4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11540500
M. Wt: 326.4 g/mol
InChI Key: ZVWNVSYVAGWVGB-LDADJPATSA-N
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Description

2-METHOXY-4-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring, a methoxy group, a piperidine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-METHOXY-4-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving hydrazone linkages.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: A simpler compound with a methoxy and methyl group on a phenol ring.

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a methoxy group and a sulfonamide linkage.

    5-Methoxy-2-[2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl]phenol: A more complex compound with multiple rings and functional groups.

Uniqueness

2-METHOXY-4-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, hydrazone linkage, and piperidine ring. This combination provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-(4-methylphenyl)methylideneamino]-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H22N6O/c1-13-6-8-14(9-7-13)12-18-22-15-19-16(21-17(20-15)24-2)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,20,21,22)/b18-12+

InChI Key

ZVWNVSYVAGWVGB-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)OC)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)OC)N3CCCCC3

Origin of Product

United States

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